Technical Whitepaper: 4-(2-Hydroxyethyl)piperazine-1-carboxamide
Technical Whitepaper: 4-(2-Hydroxyethyl)piperazine-1-carboxamide
The following technical guide provides an in-depth analysis of 4-(2-Hydroxyethyl)piperazine-1-carboxamide , a bifunctional heterocyclic intermediate critical in medicinal chemistry and industrial polymer synthesis.
Versatile Scaffold for Solubility Enhancement and Carbamoyl Functionalization
Executive Summary
4-(2-Hydroxyethyl)piperazine-1-carboxamide (CAS: 116882-73-6) is a polar, heterocyclic building block characterized by a piperazine core substituted unsymmetrically with a carboxamide moiety at the
This compound serves two primary distinct roles in chemical R&D:
-
Medicinal Chemistry: It acts as a "solubilizing tail" in drug design. The hydroxyethyl group provides hydrogen bond donation/acceptance to lower LogP, while the carboxamide offers metabolic stability compared to esters.
-
Industrial Synthesis: It functions as a precursor for polyurethane catalysts and corrosion inhibitors, leveraging the reactivity of the hydroxyl group for polymerization while maintaining amine-like catalytic activity via the piperazine ring.
This guide details the physicochemical profile, validated synthesis protocols, and analytical characterization standards required for the integration of this compound into high-value workflows.
Chemical Identity & Physicochemical Profile[5][6][7]
Understanding the fundamental properties of this molecule is essential for predicting its behavior in biological matrices and reaction mixtures.
Nomenclature and Identification
| Parameter | Detail |
| IUPAC Name | 4-(2-Hydroxyethyl)piperazine-1-carboxamide |
| Common Synonyms | 1-Carbamoyl-4-(2-hydroxyethyl)piperazine; N-Carbamoyl-N'-(2-hydroxyethyl)piperazine |
| CAS Registry Number | 116882-73-6 |
| Molecular Formula | |
| SMILES | NC(=O)N1CCN(CCO)CC1 |
| Molecular Weight | 173.21 g/mol |
Physicochemical Properties
The compound exhibits high polarity due to the presence of three heteroatoms and a terminal hydroxyl group.
| Property | Value (Experimental/Predicted) | Implications for R&D |
| Physical State | White to off-white crystalline solid | Easy handling; non-hygroscopic forms preferred. |
| Melting Point | 98°C – 102°C | Suitable for solid-phase handling; requires mild heating for melt reactions. |
| LogP (Octanol/Water) | -1.2 to -0.8 (Predicted) | Highly Hydrophilic. Excellent for reducing the lipophilicity of lead compounds. |
| pKa (Piperazine | ~7.8 - 8.2 | Protonated at physiological pH; aids in lysosomal trapping. |
| Solubility | Water, Methanol, DMSO | Incompatible with non-polar solvents (Hexane, Et2O). |
Synthesis & Manufacturing Methodologies
The synthesis of 4-(2-Hydroxyethyl)piperazine-1-carboxamide must balance yield with the avoidance of bis-carbamoylation impurities. Two primary routes are established: the Green Urea Melt (Industrial) and the Cyanate Addition (Laboratory).
Reaction Pathway Visualization
Figure 1: Synthetic pathways for the carbamoylation of 1-(2-hydroxyethyl)piperazine.
Protocol A: Green Urea Melt (Industrial Scale)
This method is preferred for scalability as it avoids solvent waste and utilizes inexpensive urea.
Reagents:
-
1-(2-Hydroxyethyl)piperazine (1.0 eq)
-
Urea (1.1 eq)
Step-by-Step Protocol:
-
Charging: In a round-bottom flask equipped with a reflux condenser (open to atmosphere to allow
escape), mix 1-(2-Hydroxyethyl)piperazine and Urea. -
Heating: Heat the mixture to 130°C . The mixture will melt into a homogeneous liquid.
-
Reaction: Stir at 130–140°C for 4–6 hours. Evolution of ammonia gas indicates reaction progress.
-
Critical Control: Do not exceed 150°C to prevent dehydration of the alcohol to a vinyl group.
-
-
Quenching: Cool the melt to 80°C and add Ethanol (3 volumes).
-
Crystallization: Cool to 0°C. The product precipitates as a white solid.
-
Purification: Recrystallize from Ethanol/Isopropanol to remove unreacted urea.
Protocol B: Cyanate Addition (Laboratory Scale)
Preferred for high-purity medicinal chemistry applications where thermal degradation must be minimized.
Reagents:
-
1-(2-Hydroxyethyl)piperazine (1.0 eq)
-
Potassium Cyanate (KOCN) (1.2 eq)
-
HCl (1M) or Acetic Acid
Step-by-Step Protocol:
-
Dissolution: Dissolve the piperazine derivative in water (5 mL/g).
-
Acidification: Adjust pH to 4–5 using dilute HCl.
-
Addition: Add KOCN portion-wise at 0–5°C.
-
Stirring: Allow to warm to room temperature and stir for 12 hours. The product may precipitate or require extraction.[5]
-
Workup: If soluble, lyophilize the water phase and extract the solid residue with hot ethanol to separate the product from inorganic salts (KCl).
Analytical Profiling & Validation
To ensure the integrity of the compound for research use, the following analytical signals must be verified.
Proton NMR ( -NMR)
Solvent: DMSO-
-
5.90 ppm (s, 2H):
(Amide protons). Diagnostic Signal. -
4.45 ppm (t, 1H):
(Hydroxyl proton). -
3.50 ppm (q, 2H):
(Methylene adjacent to hydroxyl). -
3.20–3.30 ppm (m, 4H): Piperazine ring protons adjacent to the Amide (
). -
2.30–2.40 ppm (m, 6H): Piperazine ring protons adjacent to
+ N-ethyl methylene.
Mass Spectrometry (LC-MS)
-
Ionization: ESI Positive Mode (+ve)
-
Parent Ion
: m/z 174.2 -
Fragmentation Pattern:
-
Loss of
(m/z ~130). -
Loss of hydroxyethyl group.
-
Applications in Drug Discovery[9]
Solubility Enhancement
The primary utility of 4-(2-Hydroxyethyl)piperazine-1-carboxamide is as a polar appendage . Many lead compounds fail due to poor aqueous solubility. Attaching this moiety (via the hydroxyl group) to a drug scaffold can significantly improve:
-
Thermodynamic Solubility: The amide and hydroxyl groups disrupt crystal packing.
-
Metabolic Stability: The terminal carboxamide is generally resistant to rapid hydrolysis compared to esters.
Linker Chemistry
The hydroxyl group ($ -OH $) serves as a nucleophile for further functionalization, allowing the molecule to act as a linker:
Safety & Handling (GHS)
While generally considered low-toxicity compared to alkylating agents, standard laboratory safety is required.
-
Signal Word: Warning
-
Hazard Statements:
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.[5]
-
H335: May cause respiratory irritation.
-
-
Storage: Store at 2–8°C (Refrigerated) to prevent slow hydrolysis of the amide or oxidation. Hygroscopic precautions recommended.
References
-
National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11966348, 4-(2-Hydroxyethyl)piperazine-1-carboxamide. Retrieved from [Link]
Sources
- 1. 4-(2-hydroxyethyl)piperazine-1-carboxamide | 116882-73-6-Molbase [molbase.com]
- 2. 116882-73-6 Cas No. | 4-(2-Hydroxyethyl)piperazine-1-carboxamide | Apollo [store.apolloscientific.co.uk]
- 3. 116882-73-6|4-(2-Hydroxyethyl)piperazine-1-carboxamide|BLD Pharm [bldpharm.com]
- 4. calpaclab.com [calpaclab.com]
- 5. carlroth.com [carlroth.com]
